molecular formula C12H2Cl8O2 B15341628 Octachlorobiphenyldiol CAS No. 36117-76-7

Octachlorobiphenyldiol

Cat. No.: B15341628
CAS No.: 36117-76-7
M. Wt: 461.8 g/mol
InChI Key: NSAHLNKCXHQCGY-UHFFFAOYSA-N
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Description

Octachlorobiphenyldiol is a synthetic organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their high chlorine content and biphenyl structure, which consists of two benzene rings connected by a single carbon-carbon bond. This compound is known for its persistence in the environment and potential biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octachlorobiphenyldiol typically involves the chlorination of biphenyl compounds. The process begins with the preparation of biphenyl, which is then subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the biphenyl structure, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and chlorine concentration. The final product is purified through distillation and crystallization techniques to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Octachlorobiphenyldiol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated biphenyls.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the replacement of chlorine atoms with hydroxyl groups or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Chlorinated quinones.

    Reduction: Less chlorinated biphenyls.

    Substitution: Hydroxylated biphenyls or other substituted biphenyls.

Scientific Research Applications

Octachlorobiphenyldiol has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions and environmental conditions.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.

    Medicine: Studied for its potential role in disrupting endocrine functions and its implications for human health.

    Industry: Utilized in the development of materials with specific properties, such as flame retardants and dielectric fluids.

Mechanism of Action

The mechanism of action of octachlorobiphenyldiol involves its interaction with cellular components and molecular pathways. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and oxidative stress, contributing to its toxic effects. Additionally, this compound can interfere with endocrine signaling pathways, leading to hormonal imbalances and potential health risks.

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated Terphenyls (PCTs): Similar in structure and properties, used for similar industrial applications.

    Hexachlorobiphenyl: Another polychlorinated biphenyl with fewer chlorine atoms, exhibiting similar environmental persistence and toxicity.

    Decachlorobiphenyl: A more highly chlorinated biphenyl with similar chemical behavior and applications.

Uniqueness

Octachlorobiphenyldiol is unique due to its specific chlorine content and biphenyl structure, which confer distinct chemical and biological properties. Its high chlorine content makes it particularly persistent in the environment and resistant to degradation, posing significant challenges for environmental remediation and health risk management.

Properties

CAS No.

36117-76-7

Molecular Formula

C12H2Cl8O2

Molecular Weight

461.8 g/mol

IUPAC Name

3,4,5-trichloro-6-(2,3,4,5,6-pentachlorophenyl)benzene-1,2-diol

InChI

InChI=1S/C12H2Cl8O2/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)12(22)11(2)21/h21-22H

InChI Key

NSAHLNKCXHQCGY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)O)O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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